molecular formula C22H19F3N4O2 B2365254 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 922809-06-1

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2365254
CAS RN: 922809-06-1
M. Wt: 428.415
InChI Key: JBIHGHVRHLCAEY-UHFFFAOYSA-N
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Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase B-Raf, which plays a crucial role in the regulation of cell growth and proliferation.

Scientific Research Applications

Synthesis and Crystal Structure

Several studies have reported the synthesis and crystal structure analysis of compounds similar to "N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide", indicating their potential as a framework for developing new therapeutic agents. For instance, Lu et al. (2017) synthesized a compound with distinct effective inhibition on the proliferation of cancer cell lines, highlighting the compound's potential in cancer therapy (Lu et al., 2017). Similarly, Ji et al. (2018) described the synthesis of a related compound and determined its crystal structure, demonstrating its inhibitory capacity against specific cancer cell lines (Ji et al., 2018).

Antifungal and Antimicrobial Activities

Compounds with morpholine and related structures have been examined for their antifungal and antimicrobial properties. Weiqun et al. (2005) synthesized N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which showed antifungal activity against pathogens responsible for important plant diseases, indicating their potential in agricultural applications (Weiqun et al., 2005).

Antiproliferative Activity

A series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides were designed, synthesized, and characterized by Wang et al. (2015), showing potent antiproliferative activities against various cancer cell lines. This study underscores the potential of such compounds in the development of new anticancer therapies (Wang et al., 2015).

Kinase Inhibition and GPCR Agonism

Sato et al. (2016) identified kinase inhibitors that act as novel GPR39 agonists, a G protein–coupled receptor. These findings reveal the potential of morpholinopyridazinyl derivatives in modulating GPCR-mediated pathways, suggesting applications in drug discovery for various diseases (Sato et al., 2016).

Corrosion Inhibition

Yadav et al. (2016) explored the inhibitive action of synthesized benzimidazole derivatives, including morpholinomethyl variants, on the corrosion of N80 steel in hydrochloric acid. This research indicates the potential industrial applications of such compounds in corrosion prevention (Yadav et al., 2016).

properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c23-22(24,25)18-7-2-1-6-17(18)21(30)26-16-5-3-4-15(14-16)19-8-9-20(28-27-19)29-10-12-31-13-11-29/h1-9,14H,10-13H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHGHVRHLCAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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